Phenobarbital-D5 (D-label on ring)

CAS No.: 72793-46-5

Cat. No.: VC3749632

Molecular Formula: C12H12N2O3

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72793-46-5 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | 5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D |

| Standard InChI Key | DDBREPKUVSBGFI-DKFMXDSJSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H] |

| SMILES | CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

| Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Properties

Molecular Composition and Structure

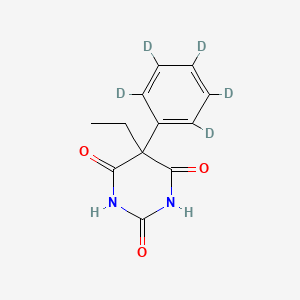

Phenobarbital-D5 (D-label on ring) is characterized by its specific isotopic modification pattern. The compound has the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | 72793-46-5 |

| Molecular Formula | C12H12N2O3 (with 5 deuterium atoms) |

| Molecular Weight | 237.27 g/mol |

| Alternative Formula Notation | C12²H5H7N2O3 |

The compound maintains the fundamental barbiturate structure of phenobarbital, with the key modification being the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring . This deuteration pattern is specifically designed to enhance the compound's utility as an analytical reference material while maintaining chemical behavior similar to non-deuterated phenobarbital.

Physical and Chemical Properties

-

Physical state: Neat solid/crystalline powder

-

Solubility: Slightly soluble in chloroform and methanol

-

Storage conditions: Typically stored at -20°C (freezer conditions) as a controlled substance

The deuteration on the phenyl ring specifically enhances the compound's stability and allows for precise analytical applications, especially in mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

Industrial Production Considerations

Industrial production of Phenobarbital-D5 incorporates additional steps for purification and quality control to ensure isotopic purity and consistent labeling patterns. The manufacturing process must adhere to strict protocols, particularly given the compound's classification as a controlled substance in many jurisdictions .

Quality control measures typically include verification of isotopic purity and deuterium positioning using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Mechanism of Action

Pharmacological Properties

Phenobarbital-D5 exhibits pharmacological properties similar to non-deuterated phenobarbital. It acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. Specifically, it increases the duration of chloride ion channel opening, which leads to:

-

Hyperpolarization of neuronal membranes

-

Reduced neuronal excitability

-

Anticonvulsant and sedative effects

This mechanism explains the therapeutic properties of the parent compound phenobarbital, which is widely used as an anticonvulsant and sedative.

Research Applications

Role as an Internal Standard

Phenobarbital-D5 serves a crucial role as an internal standard in analytical chemistry, particularly in quantitative analysis of phenobarbital in biological samples. Its value stems from:

-

Nearly identical chemical behavior to phenobarbital

-

Distinguishable mass difference due to deuterium labeling

This makes it an ideal reference standard for quantitative determination of phenobarbital concentrations in complex biological matrices.

Mass Spectrometry Applications

In mass spectrometry-based analyses, Phenobarbital-D5 provides significant advantages:

| Application | Benefit of Phenobarbital-D5 |

|---|---|

| Quantification | Enables precise calibration and quantification of phenobarbital in samples |

| Method Validation | Supports assessment of method accuracy, precision, and recovery |

| Matrix Effect Evaluation | Helps determine and correct for matrix effects in complex samples |

| Pharmacokinetic Studies | Facilitates accurate measurement of drug concentrations over time |

The distinct mass spectral signature of the deuterated compound allows analysts to distinguish it clearly from non-deuterated phenobarbital while maintaining nearly identical chromatographic behavior .

Studies have utilized Phenobarbital-D5 in developing analytical methods with high precision and accuracy. For instance, a flow-injection tandem mass spectrometry method achieved excellent intra- and inter-day precision and accuracy within narrow ranges, demonstrating minimal deviations .

Forensic Toxicology Applications

Phenobarbital-D5 has proven particularly valuable in forensic toxicology. In a study developing a method for quantifying phenobarbital and barbital in human whole blood, researchers employed Phenobarbital-D5 as an internal standard, enabling them to achieve:

-

Lower limits of quantification (LLOQ) of 10 ng/mL

-

Linear quantification range of 10-1000 ng/mL (R² ≥ 0.99)

-

High recovery values averaging 99.7% for phenobarbital

-

Interday and intraday precision values less than 10.4%

This validated method was successfully applied to actual forensic cases involving phenobarbital poisoning, demonstrating the practical value of Phenobarbital-D5 in real-world analytical settings .

Analytical Methods Using Phenobarbital-D5

Liquid-Liquid Extraction Methods

Researchers have developed efficient liquid-liquid extraction methods utilizing Phenobarbital-D5 as an internal standard. One notable approach employed a mixed solvent of o-xylene and ethyl acetate at a ratio of 1:6 to extract phenobarbital and Phenobarbital-D5 from human whole blood samples .

This method was coupled with direct analysis in real time (DART) and high-resolution mass spectrometry (HRMS) to achieve rapid and accurate quantification of barbiturates in forensic samples. The study demonstrated excellent performance characteristics, including high recovery, good precision, and appropriate limits of detection for forensic applications .

Dilute-and-Shoot Methods

Another valuable analytical approach using Phenobarbital-D5 is the dilute-and-shoot flow-injection tandem mass spectrometry method. This approach offers significant advantages over traditional liquid chromatography-based methods:

-

Reduced analysis time (approximately 1 minute per sample compared to 10-30 minutes with LC methods)

-

Higher throughput capability

This method is particularly valuable for phenobarbital analysis, which often requires negative ionization and might otherwise need to be analyzed in a separate run using traditional methods. The use of Phenobarbital-D5 as an internal standard enhances the accuracy and reliability of this streamlined approach .

| Specification | Common Value |

|---|---|

| Concentration | 1.0 mg/mL in methanol |

| Purity | Analytical grade (typically >98%) |

| Storage Requirements | -20°C, controlled substance conditions |

| Intended Use | For research, forensic, and analytical applications |

These products are typically produced in accordance with ISO 17034 requirements for reference materials, ensuring their reliability for analytical applications .

Regulatory Considerations

As a deuterated derivative of phenobarbital, Phenobarbital-D5 is typically classified as a controlled substance in most jurisdictions. In the United States, it falls under Schedule IV controlled substances, similar to phenobarbital itself .

This classification imposes certain restrictions on its acquisition and use:

-

Additional documentation may be required for purchase

-

Proper DEA licensing may be necessary for handling

-

Special storage and inventory tracking requirements apply

-

Use is restricted to research, forensic, and analytical applications

These regulatory requirements ensure that the compound is used appropriately while preventing potential misuse.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume